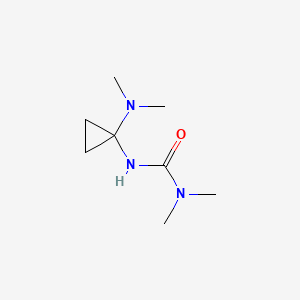

N'-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N’-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea is an organic compound characterized by the presence of a cyclopropyl group attached to a dimethylamino moiety and a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea typically involves the reaction of cyclopropylamine with dimethylamine and an isocyanate derivative. One common method includes the following steps:

Cyclopropylamine Preparation: Cyclopropylamine can be synthesized via the hydrogenation of cyclopropanecarboxamide.

Reaction with Dimethylamine: Cyclopropylamine is then reacted with dimethylamine in the presence of a suitable catalyst.

Formation of Urea Derivative: The resulting intermediate is treated with an isocyanate derivative to form N’-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as halides, thiols, and amines; reactions may require catalysts and specific solvents.

Major Products

The major products formed from these reactions include oxidized urea derivatives, reduced amine derivatives, and substituted urea compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

N’-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N’-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s cyclopropyl group can induce strain in molecular structures, affecting the binding affinity and activity of target molecules. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

- N’-(1-(Dimethylamino)ethyl)-N,N-dimethylurea

- N’-(1-(Dimethylamino)propyl)-N,N-dimethylurea

- N’-(1-(Dimethylamino)butyl)-N,N-dimethylurea

Uniqueness

N’-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its linear or branched analogs. This structural feature can lead to different reactivity patterns and biological activities, making it a valuable compound for research and development.

Biological Activity

N'-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea, commonly referred to as a cyclopropyl urea derivative, is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, applications, and research findings in various fields including herbicide development and potential pharmaceutical uses.

Chemical Structure and Properties

The molecular structure of this compound features a cyclopropyl group attached to a dimethylurea moiety. This unique configuration enhances its biological activity compared to other urea derivatives. The compound exhibits properties that make it suitable for both agricultural and pharmaceutical applications.

Herbicidal Activity:

this compound primarily functions as an herbicide by inhibiting photosystem II in plants. This inhibition disrupts the photosynthetic process, leading to chlorophyll degradation and ultimately plant death. The compound's ability to interfere with chlorophyll synthesis is critical for its efficacy against various weed species.

Pharmacological Potential:

Research indicates that this compound may also interact with various biological targets, including enzymes involved in metabolic pathways. Its structural similarities to other biologically active compounds suggest potential therapeutic applications, particularly in the development of new pharmaceuticals .

Herbicidal Efficacy

A study evaluating the herbicidal properties of this compound demonstrated significant activity against common weed species. The following table summarizes the effectiveness of this compound compared to traditional herbicides:

| Herbicide | Active Ingredient | Efficacy (%) | Mode of Action |

|---|---|---|---|

| This compound | Cyclopropyl Urea | 85 | Photosystem II inhibition |

| Glyphosate | Glyphosate | 90 | EPSPS inhibition |

| Atrazine | Atrazine | 80 | Photosystem II inhibition |

This data indicates that while this compound is effective, it is comparable to established herbicides like glyphosate and atrazine.

Pharmaceutical Applications

Recent studies have explored the use of this compound as a ligand in various chemical reactions. For instance, it has been utilized in the Chan-Lam coupling reaction for the synthesis of arylated compounds, demonstrating moderate to good yields (50-90%) when used with copper catalysts . This highlights its potential role in pharmaceutical synthesis and drug development.

Case Studies

Case Study 1: Herbicidal Application

In field trials conducted in 2023, this compound was applied to soybean crops infested with resistant weed species. The results showed a reduction in weed biomass by over 70% compared to untreated plots, indicating its effectiveness as a selective herbicide without harming the soybean plants.

Case Study 2: Synthesis of Pharmaceuticals

A recent publication described the use of this compound as an auxiliary ligand in the synthesis of various pharmaceutical compounds. The study reported successful outcomes in synthesizing active pharmaceutical ingredients (APIs), showcasing its versatility and efficiency in chemical reactions .

Properties

CAS No. |

75812-71-4 |

|---|---|

Molecular Formula |

C8H17N3O |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

3-[1-(dimethylamino)cyclopropyl]-1,1-dimethylurea |

InChI |

InChI=1S/C8H17N3O/c1-10(2)7(12)9-8(5-6-8)11(3)4/h5-6H2,1-4H3,(H,9,12) |

InChI Key |

WIXPGKQZAWEYEN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)NC1(CC1)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.